{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of Pyrazolylmethyl Groups: The final step involves the alkylation of the pyrazole ring with pyrazolylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can be performed on the fluoroethyl group, converting it to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoroethyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Ethyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological pathways.
Medicine
In medicine, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties. This compound may serve as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and pyrazolylmethyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets may vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluoroethyl)-3-methyl-1H-pyrazole: Similar structure but lacks the second pyrazolylmethyl group.
1-(2-chloroethyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(2-fluoroethyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine lies in its dual pyrazolylmethyl groups and the presence of a fluoroethyl group. These features provide distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H16FN5 |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C11H16FN5/c1-16-8-10(6-14-16)4-13-5-11-7-15-17(9-11)3-2-12/h6-9,13H,2-5H2,1H3 |
InChI Key |
SQPLMTABLFTPPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CN(N=C2)CCF |
Origin of Product |
United States |
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